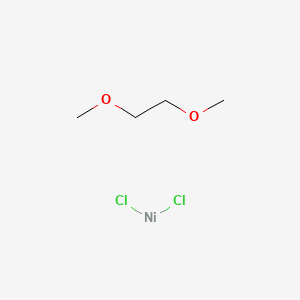

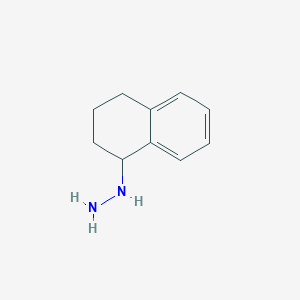

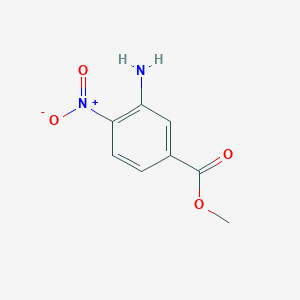

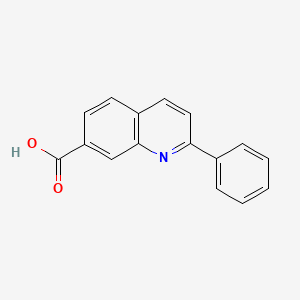

![molecular formula C12H20N4 B1357015 1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine CAS No. 337956-40-8](/img/structure/B1357015.png)

1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine is a compound that can be considered a derivative of aromatic piperazines, which are recognized by aminergic G protein-coupled receptors (GPCRs). These receptors are significant in the field of neuroscience and pharmacology due to their involvement in various neurotransmitter systems. The structural motif of aromatic piperazines is known to interact with these receptors, and modifications to this core structure can lead to compounds with varying affinities and functional properties .

Synthesis Analysis

The synthesis of related compounds typically involves the connection of a lipophilic moiety to the arylpiperazine core using an appropriate linker. For instance, the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage has been shown to lead to high-affinity dopamine receptor partial agonists . Another synthesis approach for a related compound utilized reductive amination, amide hydrolysis, and N-alkylation starting from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde . Additionally, the asymmetric synthesis of related compounds can be achieved through hydrolytic kinetic resolution (HKR) using salenCo(III)OAc complexes, followed by aminolysis .

Molecular Structure Analysis

The molecular structure of compounds in this category is crucial for their interaction with GPCRs. The stereochemistry of the headgroup, for example, can significantly influence the functional selectivity of the ligands at dopamine D2 receptors . The enantiomeric purity of synthesized compounds can be determined using methods such as HPLC with a chiral column, which is essential for understanding the pharmacological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and can include Ugi reactions, which are multicomponent reactions that form complex products from simple reactants . The subsequent treatment with N-alkylpiperazines can lead to novel derivatives with potential pharmacological applications . Additionally, reactions such as lactone cleavage by amines followed by reduction can yield substituted piperidine derivatives, which are of interest as potential Substance P antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure and the functional groups present. The binding affinity to dopamine receptors can be assessed through in vitro receptor binding assays, which provide valuable information about the potential therapeutic applications of these compounds . The pharmacological characterization can involve various techniques such as BRET biosensors, binding studies, electrophysiology, and complementation-based assays to reveal compounds that favor activation of specific G proteins over β-arrestin recruitment .

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated efficient synthesis methods for derivatives of 1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine, leading to compounds with significant structural diversity. For instance, Kumar et al. (2013) described the synthesis of piperazine-2,6-dione derivatives through condensation reactions, yielding compounds with potential anticancer activity (Kumar et al., 2013). Similarly, Purkait et al. (2017) synthesized group 12 metal complexes with this compound, highlighting the rare participation of terminal piperazine nitrogen in coordination and resulting in structural diversity (Purkait et al., 2017).

Biological Activities

Several studies have explored the biological activities of these compounds, particularly their anticancer properties. The synthesized derivatives have shown promising anticancer activity against various cancer cell lines, suggesting potential therapeutic applications. For example, the compounds synthesized by Kumar et al. (2013) exhibited good anticancer activity at a concentration of 10 µM against breast, lung, colon, ovary, and liver cancer cell lines (Kumar et al., 2013). This indicates the potential of these compounds in the development of new anticancer agents.

Safety And Hazards

The safety data sheet for a similar compound, “5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine”, indicates that it may cause respiratory tract irritation, skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to use appropriate engineering controls and personal protective equipment when handling this compound .

properties

IUPAC Name |

1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-11(13)10-15-6-8-16(9-7-15)12-4-2-3-5-14-12/h2-5,11H,6-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCXGGYMMFWODE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C2=CC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480158 |

Source

|

| Record name | 1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine | |

CAS RN |

337956-40-8 |

Source

|

| Record name | 1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.